molecular formula C26H25NO4S B2615494 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1357711-40-0

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2615494
CAS No.: 1357711-40-0
M. Wt: 447.55
InChI Key: CDDLAIPGLHXNGI-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Properties

IUPAC Name

1-(4-ethylphenyl)-4-hydroxy-2-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-4-19-9-13-21(14-10-19)27-23(20-11-5-17(2)6-12-20)25(24(28)26(27)29)32(30,31)22-15-7-18(3)8-16-22/h5-16,23,28H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDLAIPGLHXNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethylphenyl, hydroxy, methylbenzenesulfonyl, and methylphenyl groups through various substitution and addition reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-ethylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and multiple substituents, allows for diverse interactions with biological targets, which may result in various therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O4SC_{22}H_{24}N_{2}O_{4}S. The structural features include:

  • Pyrrolidine core : This heterocyclic structure is known for its biological activity.
  • Hydroxy group : This functional group can participate in hydrogen bonding, enhancing solubility and interaction with biological molecules.
  • Sulfonyl moiety : Known to increase reactivity and potential interactions with enzymes and receptors.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. For instance, it has been shown to upregulate caspase 3 expression, indicating a potential mechanism for its anticancer effects.
  • Anti-inflammatory Effects : The presence of the sulfonyl group may contribute to anti-inflammatory properties by modulating inflammatory pathways.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor. Studies on similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting that this compound might exhibit similar activities .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, its structural features suggest that it may:

  • Bind to Specific Receptors : The compound's ability to interact with receptors could modulate their activity, leading to therapeutic effects.
  • Inhibit Enzymatic Activity : By binding to active sites on enzymes, it may prevent substrate access or alter enzyme conformation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis; upregulates caspase 3
Anti-inflammatoryModulates inflammatory pathways
Enzyme InhibitionPotential AChE and MAO inhibition

Case Study: Anticancer Activity

A specific study investigated the anticancer properties of similar pyrrolidine derivatives. The results indicated that compounds with a similar structure exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study: Enzyme Inhibition

Another study focused on the inhibition of AChE by pyrrolidine derivatives. The results showed that certain structural modifications led to enhanced inhibitory activity, suggesting that this compound could be optimized for better efficacy against neurodegenerative diseases .

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future studies include:

  • In vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To identify critical structural features that enhance biological activity.
  • Mechanistic Studies : To clarify the pathways through which the compound exerts its effects.

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